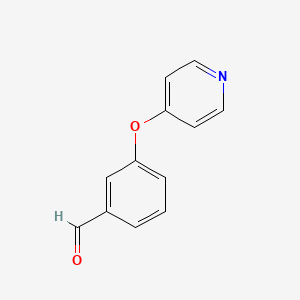
3-(4-Pyridinyloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Pyridinyloxy)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a pyridinyloxy group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyridinyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Pyridinyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridinyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 3-(4-Pyridinyloxy)benzoic acid.
Reduction: 3-(4-Pyridinyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Pyridinyloxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of 3-(4-Pyridinyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Pyridyloxy)benzaldehyde: Similar structure but with the pyridinyloxy group at the meta position.
4-(4-Pyridyloxy)benzaldehyde: Similar structure but with the pyridinyloxy group at the para position.
Uniqueness
3-(4-Pyridinyloxy)benzaldehyde is unique due to the specific positioning of the pyridinyloxy group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers.
Propriétés
Numéro CAS |
467462-82-4 |
|---|---|
Formule moléculaire |
C12H9NO2 |
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
3-pyridin-4-yloxybenzaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-9-10-2-1-3-12(8-10)15-11-4-6-13-7-5-11/h1-9H |
Clé InChI |
WNMYKQKINIVSLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC=NC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


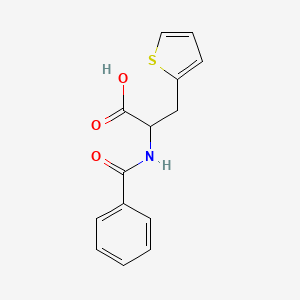
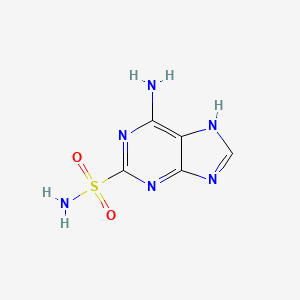


![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
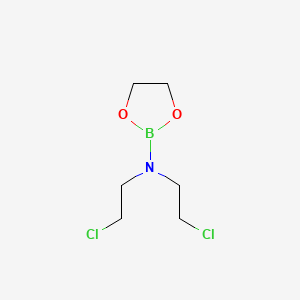
![1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone](/img/structure/B13989342.png)

![(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13989344.png)
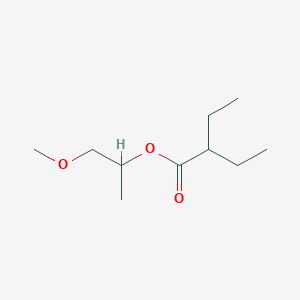
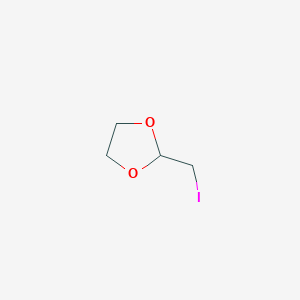

![8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)
